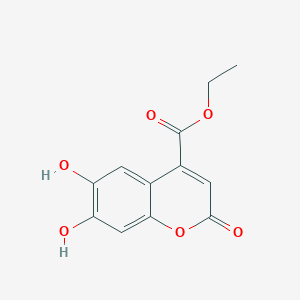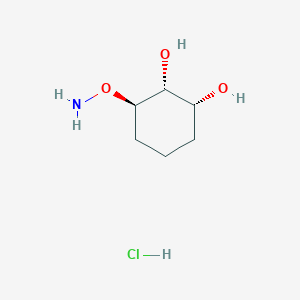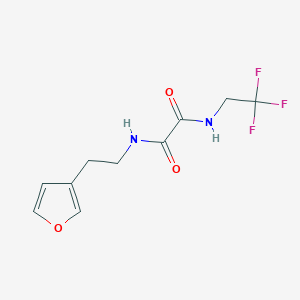
Éthyl ester de l’acide esculetin-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculetin-4-carboxylic acid ethyl ester is a derivative of esculetin, a naturally occurring coumarin compound. Coumarins are a class of benzopyrone compounds found in various plants. Esculetin-4-carboxylic acid ethyl ester is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Applications De Recherche Scientifique
Esculetin-4-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
Esculetin-4-carboxylic acid ethyl ester is a derivative of esculetin, a coumarin compound Esculetin, from which it is derived, has been found to interact with various targets such asNF-κB , pro-inflammatory cytokines , and TGF-β .
Mode of Action
Esculetin, its parent compound, has been shown to inhibit oxidative stress in pathological conditions . It restricts cytochrome c release from mitochondria by increasing the levels of anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2) and decreasing the levels of pro-apoptotic proteins such as truncated Bid (t-Bid) and Bcl-2 .
Biochemical Pathways
It inhibits the synthesis of Leukotriene B4, activation of NF-κB and MPAK pathways, and production of inflammatory cytokines . These are the main causes of bone and joint deterioration in arthritis. Additionally, esculetin therapy reduces liver fibrosis by acting on the PI3K/FoxO1 pathway .
Pharmacokinetics
Esculetin has antioxidative potential, which can alleviate conditions like arthritis, diabetes, malignancies, and hepatic disorders .
Result of Action
It can alleviate arthritis, diabetes, malignancies, and hepatic disorders . It also has an immense antioxidative potential .
Analyse Biochimique
Biochemical Properties
Esculetin-4-carboxylic acid ethyl ester has immense antioxidative potential, thereby alleviating arthritis, diabetes, malignancies, and hepatic disorders . Structurally, it contains two hydroxyl groups, which enhance its ability to function as an antioxidant by inhibiting oxidative stress in pathological conditions .
Cellular Effects
Esculetin-4-carboxylic acid ethyl ester has been shown to have various effects on cells. For instance, it has been found to alleviate arthritis, diabetes, malignancies, and hepatic disorders . These effects are likely due to its antioxidative potential and its ability to inhibit oxidative stress in pathological conditions .
Molecular Mechanism
It is known that it has antioxidative potential and can inhibit oxidative stress in pathological conditions . This suggests that it may exert its effects at the molecular level by interacting with biomolecules and influencing gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Esculetin-4-carboxylic acid ethyl ester can be synthesized through the cyclization of 1,2,4-benzenetriol and ethyl propionate under microwave irradiation using zinc chloride as a catalyst. The optimal reaction conditions involve a molar ratio of 1:1 for 1,2,4-benzenetriol and ethyl propionate, with 3.5 grams of zinc chloride. The reaction is carried out at 105°C for 10 minutes with a microwave power of 400 watts .
Industrial Production Methods: Industrial production methods for esculetin-4-carboxylic acid ethyl ester typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and zinc chloride as a catalyst ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Esculetin-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Esculetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
4-Methylesculetin: A derivative with enhanced anti-inflammatory activity.
Esculin: A glucoside derivative of esculetin with similar pharmacological activities.
Uniqueness: Esculetin-4-carboxylic acid ethyl ester is unique due to its ester group, which enhances its solubility and bioavailability compared to other esculetin derivatives. This modification allows for better absorption and distribution in biological systems, making it a valuable compound for therapeutic applications .
Propriétés
IUPAC Name |
ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQJJYMVWQTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)


![5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B2537148.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
![4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2537155.png)
methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)




